2-Benzofurancarboximidamide, 5-bromo-N-hydroxy-3-methyl-
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Overview
Description
5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide typically involves the reaction of 5-bromo-3-methoxysalicylaldehyde with appropriate reagents. One common method includes the condensation reaction of 5-bromo-3-methoxysalicylaldehyde with primary amines under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and to minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-3-methoxysalicylaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzylidene
Uniqueness
Compared to similar compounds, 5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzofuran core structure, combined with the presence of bromine and hydroxy groups, makes it a versatile compound for various applications .
Properties
CAS No. |
84748-05-0 |
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Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-N'-hydroxy-3-methyl-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12)13-14/h2-4,14H,1H3,(H2,12,13) |
InChI Key |
IFIXIGVSBYNGFO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)/C(=N\O)/N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=NO)N |
Origin of Product |
United States |
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